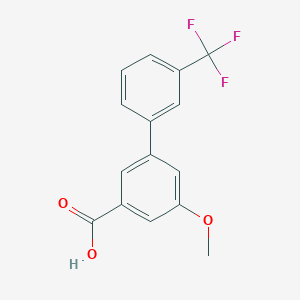

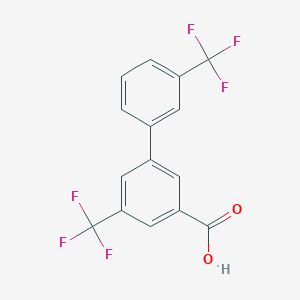

3-(3-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid

Descripción general

Descripción

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in the synthesis of various chemical compounds, including pesticides .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Mizoroki–Heck cross-coupling reaction . This reaction involves the coupling of an aryl halide and an alkene in the presence of a palladium catalyst . Another method involves the protodeboronation of pinacol boronic esters .

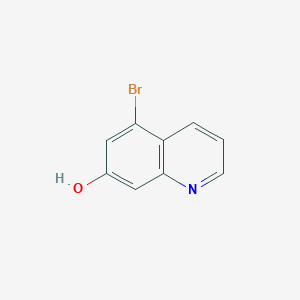

Molecular Structure Analysis

The molecular structure of similar compounds often includes a phenyl ring with a trifluoromethyl group attached . The exact structure would depend on the specific compound and the position of the trifluoromethyl group on the phenyl ring.

Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions. Some reactions that have been reported include Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions .

Physical and Chemical Properties Analysis

Trifluoromethylphenyl compounds often have high thermal stability and proper frontier-energy levels, which make them suitable as host materials for certain applications . The exact physical and chemical properties would depend on the specific compound .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Intermediate

Material Science and Engineering

The chemical is involved in the development of advanced materials. For instance, a new trifluoromethyl-activated trifluoro monomer was prepared and led to the creation of several hyperbranched poly(arylene ether)s with high molecular weight and excellent thermal stability, demonstrating potential applications in material science and engineering (Banerjee et al., 2009).

Chemical Reactions and Mechanisms

This compound is also pivotal in understanding and exploring chemical reaction mechanisms. For example, the metal-free hydroarylation of the side chain carbon–carbon double bond of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles in triflic acid demonstrated regioselective hydroarylation, forming products through an electrophilic intermediate, showcasing the intricate chemical reactions in which the compound plays a crucial role (Zalivatskaya et al., 2017).

Luminescence Sensitization

Interestingly, thiophenyl-derivatized nitrobenzoic acid ligands, related to the compound , have been studied as potential sensitizers for Eu(III) and Tb(III) luminescence. This research opens up new avenues for the use of such compounds in the development of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond, which is a key step in many organic synthesis processes .

Biochemical Pathways

It’s known that similar compounds are involved in various reactions such as suzuki-miyaura cross-coupling, aerobic oxidative cross-coupling, microwave-assisted petasis reactions, and rhodium-catalyzed addition reactions .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that similar compounds possess high thermal stability, which makes them suitable for various applications .

Safety and Hazards

Propiedades

IUPAC Name |

3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O2/c16-14(17,18)11-3-1-2-8(5-11)9-4-10(13(22)23)7-12(6-9)15(19,20)21/h1-7H,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIUQTNDEKYCOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691158 | |

| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261855-48-4 | |

| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

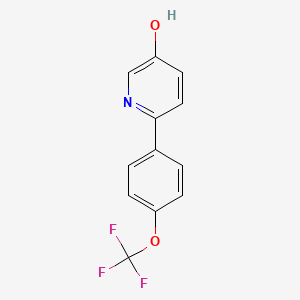

![5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3095009.png)